Cas no 2460749-79-3 (3-ethynyl-5-(methoxymethyl)-1,2-oxazole)

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole is a heterocyclic compound featuring an ethynyl group and a methoxymethyl substituent on an oxazole core. This structure offers versatility in synthetic applications, particularly in click chemistry and pharmaceutical intermediate synthesis. The ethynyl group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the methoxymethyl moiety enhances solubility and reactivity in organic transformations. Its oxazole backbone contributes to stability and compatibility with diverse reaction conditions. This compound is valuable for constructing complex molecular architectures, making it useful in medicinal chemistry and materials science. Careful handling is recommended due to its potential reactivity.
3-ethynyl-5-(methoxymethyl)-1,2-oxazole structure
2460749-79-3 structure
Product Name:3-ethynyl-5-(methoxymethyl)-1,2-oxazole
CAS No:2460749-79-3
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD32702556
CID:5680222
PubChem ID:155820478
Update Time:2025-09-28

3-ethynyl-5-(methoxymethyl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole
    • EN300-26676968
    • 2460749-79-3
    • 3-Ethynyl-5-(methoxymethyl)isoxazole
    • 3-ethynyl-5-(methoxymethyl)-1,2-oxazole
    • MDL: MFCD32702556
    • Inchi: 1S/C7H7NO2/c1-3-6-4-7(5-9-2)10-8-6/h1,4H,5H2,2H3
    • InChI Key: XVJZYMFPGXZXAZ-UHFFFAOYSA-N
    • SMILES: O1C(COC)=CC(C#C)=N1

Computed Properties

  • Exact Mass: 137.047678466g/mol
  • Monoisotopic Mass: 137.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 220.4±30.0 °C(Predicted)
  • pka: -4.36±0.50(Predicted)

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Additional information on 3-ethynyl-5-(methoxymethyl)-1,2-oxazole

Introduction to 3-Ethynyl-5-(Methoxymethyl)-1,2-Oxazole (CAS No. 2460749-79-3)

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole (CAS No. 2460749-79-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of the ethynyl and methoxymethyl groups imparts specific chemical and physical properties that make it an intriguing candidate for further research and development.

The structure of 3-ethynyl-5-(methoxymethyl)-1,2-oxazole is characterized by a 1,2-oxazole ring with an ethynyl group attached at the 3-position and a methoxymethyl group at the 5-position. The ethynyl group (C≡CH) is known for its high reactivity and ability to participate in various chemical reactions, such as click chemistry and cross-coupling reactions. The methoxymethyl group (CH3OCH2-) provides steric protection and can influence the compound's solubility and reactivity. These functional groups collectively contribute to the compound's unique properties and potential applications.

In the realm of pharmaceutical research, 3-ethynyl-5-(methoxymethyl)-1,2-oxazole has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of 3-ethynyl-5-(methoxymethyl)-1,2-oxazole derivatives with potent antitumor activity against several cancer cell lines. The researchers found that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for further preclinical evaluation.

Another area of interest is the materials science application of 3-ethynyl-5-(methoxymethyl)-1,2-oxazole. The compound's ability to undergo click chemistry reactions makes it a valuable precursor for the synthesis of functional materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized 3-ethynyl-5-(methoxymethyl)-1,2-oxazole in the development of novel polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in advanced electronics, coatings, and biomedical devices.

The synthesis of 3-ethynyl-5-(methoxymethyl)-1,2-oxazole can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of an appropriate alkyne with a methoxy-substituted aldehyde followed by cyclization under acidic conditions. This approach yields high-purity products with good yields. Another method involves palladium-catalyzed cross-coupling reactions between a halogenated oxazole derivative and an alkyne. These synthetic strategies provide flexibility in terms of scalability and can be adapted to meet specific industrial requirements.

In terms of safety, 3-ethynyl-5-(methoxymethyl)-1,2-oxazole is generally considered safe when handled under proper laboratory conditions. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be used during handling to minimize exposure risks. Additionally, it is important to store the compound in a cool, dry place away from incompatible substances to ensure its stability and prevent degradation.

The future prospects for 3-ethynyl-5-(methoxymethyl)-1,2-oxazole are promising. Ongoing research is focused on expanding its synthetic methodologies to improve yield and purity while exploring new applications in drug discovery and materials science. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and bring this compound closer to practical use.

In conclusion, 3-Ethynyl-5-(methoxymethyl)-1,2-Oxazole (CAS No. 2460749-79-3) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its properties and applications, this compound is poised to play a crucial role in advancing various scientific fields.

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